tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine
Chemical Reactions Analysis
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions
Scientific Research Applications
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler carbamate with different reactivity and applications.
tert-Butyl (4-bromophenyl)carbamate: Similar structure but lacks the pyrrolidine ring.
tert-Butyl 3-bromopropylcarbamate: Contains a bromopropyl group instead of a bromophenyl group
Properties
Molecular Formula |
C15H21BrN2O2 |
---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)17-12-8-9-18(10-12)13-6-4-11(16)5-7-13/h4-7,12H,8-10H2,1-3H3,(H,17,19) |
InChI Key |
PZPHYZYZTGYUJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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